(Methylthio)acetic acid is a sulfur-containing carboxylic acid with the molecular formula and a molecular weight of 106.14 g/mol. It is structurally related to thioglycolic acid, featuring an S-methyl substituent. This compound is recognized for its clear, colorless to pale yellow liquid form and has a melting point of 13-14 °C and a boiling point of 130-131 °C at reduced pressure . It serves as a xenobiotic metabolite, which indicates its role in biological systems, particularly in metabolic processes .
One crucial area of study involving (methylthio)acetic acid is its role as a xenobiotic metabolite. Xenobiotics are foreign chemicals introduced into an organism, and the body often metabolizes them to facilitate their elimination. Studies have shown that (methylthio)acetic acid can be formed as a metabolite of various xenobiotics, including certain drugs, pesticides, and environmental contaminants [1]. Understanding the formation and excretion of these metabolites is essential for assessing the potential toxicity and safety of xenobiotics.
[1] PubChem. National Library of Medicine. "Methylthioacetic acid"
The presence of both a carboxylic acid group and a methylthio group in (methylthio)acetic acid makes it an attractive candidate for exploring its potential in medicinal chemistry. Researchers are investigating its ability to:
Additionally, it has been identified as an irreversible inhibitor of sarcosine oxidase, which is significant for biochemical applications .
Several methods exist for synthesizing (methylthio)acetic acid:
These methods highlight the compound's versatility in synthetic organic chemistry .
(Methylthio)acetic acid has various applications across different fields:
Research into the interactions of (methylthio)acetic acid with biological systems indicates that it can form complexes with metal ions, such as copper(II), which could have implications for its use in biochemical applications . Additionally, studies have shown that it may interact with various amino acids and proteins, influencing their activity and stability.
(Methylthio)acetic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Thioglycolic Acid | C2H4O2S | A simpler structure without the methyl group; used in hair treatments. |
Methylthioacetate | C3H6O2S | The ester derivative; involved in similar reactions but less acidic. |
2-Mercaptoacetic Acid | C2H6O2S | Contains a thiol group; used primarily in biochemical applications. |
3-Thiabutyric Acid | C4H8O2S | A longer carbon chain; exhibits different reactivity patterns due to additional carbon atoms. |
The uniqueness of (methylthio)acetic acid lies in its specific structural features that allow for distinct chemical reactivity and biological interactions compared to these similar compounds .
Irritant